Cas no 946232-02-6 (N-(4-methylphenyl)-2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetamide)

N-(4-methylphenyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetamide is a synthetic organic compound featuring a hybrid heterocyclic structure combining indole and 1,3,4-oxadiazole moieties. Its molecular design offers potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecule development. The presence of the 1,3,4-oxadiazole ring enhances metabolic stability, while the indole core contributes to binding affinity in biological systems. The propyl and 4-methylphenyl substituents further modulate lipophilicity and steric properties, optimizing interactions with target sites. This compound may serve as an intermediate in the synthesis of pharmacologically active agents, with applications in drug discovery and biochemical research. Its structural complexity allows for tailored modifications to explore structure-activity relationships.
N-(4-methylphenyl)-2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetamide structure
946232-02-6 structure
Product Name:N-(4-methylphenyl)-2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetamide
CAS No:946232-02-6
MF:C22H22N4O2
MW:374.435684680939
CID:5857310
PubChem ID:26842303
Update Time:2025-05-23

N-(4-methylphenyl)-2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-methylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
    • N-(4-methylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
    • AKOS004957987
    • 2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide
    • F2227-0371
    • 946232-02-6
    • N-(4-methylphenyl)-2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetamide
    • Inchi: 1S/C22H22N4O2/c1-3-6-21-24-25-22(28-21)19-13-16-7-4-5-8-18(16)26(19)14-20(27)23-17-11-9-15(2)10-12-17/h4-5,7-13H,3,6,14H2,1-2H3,(H,23,27)
    • InChI Key: KLKAXPYAHJYTNQ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(C)C=C1)(=O)CN1C2=C(C=CC=C2)C=C1C1=NN=C(CCC)O1

Computed Properties

  • Exact Mass: 374.17427596g/mol
  • Monoisotopic Mass: 374.17427596g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 523
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 73Ų

N-(4-methylphenyl)-2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F2227-0371-2μmol
N-(4-methylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
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Additional information on N-(4-methylphenyl)-2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetamide

N-(4-methylphenyl)-2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetamide: A Comprehensive Overview

The compound with CAS No. 946232-02-6, known as N-(4-methylphenyl)-2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetamide, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes an indole ring, a 1,3,4-oxadiazole moiety, and an N-substituted acetamide group. The presence of these functional groups makes it a promising candidate for various applications in drug discovery and material science.

Recent studies have highlighted the potential of this compound as a bioactive agent due to its ability to interact with key biological targets. For instance, researchers have explored its role in modulating enzyme activity and its potential as an antimicrobial agent. The indole ring, a common structural motif in many bioactive compounds, contributes significantly to its pharmacokinetic properties. Additionally, the 5-propyl substituent on the oxadiazole ring enhances the compound's lipophilicity, which is crucial for its absorption and bioavailability.

One of the most intriguing aspects of this compound is its versatility in chemical synthesis. The oxadiazole ring can be easily modified to introduce additional functional groups, enabling the creation of a library of related compounds for screening purposes. This flexibility has made it a valuable tool in combinatorial chemistry and high-throughput screening campaigns. Furthermore, the N-(4-methylphenyl) group imparts electronic effects that can be exploited to fine-tune the compound's reactivity and selectivity.

From a structural standpoint, the molecule exhibits a high degree of symmetry and conjugation, which are essential for its electronic properties. The conjugation between the indole and oxadiazole rings facilitates delocalization of electrons, making the compound highly stable and resistant to oxidative degradation. This stability is particularly advantageous in applications where prolonged exposure to environmental stressors is anticipated.

Recent advancements in computational chemistry have allowed researchers to model the behavior of this compound at the molecular level. Using techniques such as density functional theory (DFT) and molecular docking studies, scientists have gained insights into its interaction with biological systems. These studies have revealed that the compound has a strong binding affinity for certain protein receptors, suggesting its potential as a lead molecule in drug development.

In terms of industrial applications, this compound has shown promise as a precursor for advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in optoelectronic devices, where efficient charge transport is critical. Additionally, the compound's ability to form self-assembled monolayers has opened up new avenues for its use in nanotechnology.

Despite its numerous advantages, further research is required to fully elucidate the scope of this compound's applications. Ongoing studies are focused on optimizing its synthesis pathways to improve yield and reduce costs. Additionally, efforts are being made to investigate its toxicity profile and environmental impact to ensure safe handling and disposal.

In conclusion, N-(4-methylphenyl)-2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-y acetamide (CAS No. 946232-02-6) represents a fascinating example of how structural complexity can lead to versatile functionality. With its unique combination of chemical properties and bioactivity potential, this compound holds great promise for advancing both scientific research and industrial innovation.

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